2-萘甲酸,4,5-二羟基-

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

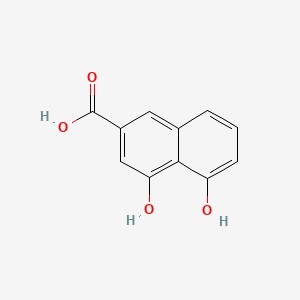

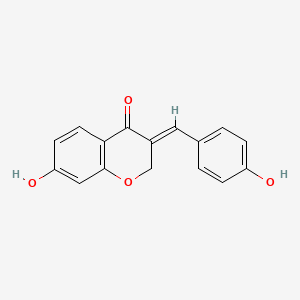

2-Naphthalenecarboxylic acid, 4,5-dihydroxy- is a chemical compound with the molecular formula C11H8O4 . It is a derivative of 2-Naphthalenecarboxylic acid, which has a molecular weight of 172.1800 .

Molecular Structure Analysis

The molecular structure of 2-Naphthalenecarboxylic acid, 4,5-dihydroxy- can be analyzed using various spectroscopic methods. The structure is also available as a 2D Mol file or as a computed 3D SD file . The 3D structure can be viewed using specific software.Physical And Chemical Properties Analysis

2-Naphthalenecarboxylic acid, 4,5-dihydroxy- has a molecular weight of 204.181 . More detailed physical and chemical properties such as melting point, boiling point, solubility, and spectral data are not available in the sources I found.科学研究应用

生物催化合成

DHNA用于细胞色素P450 CYP199A2生物催化合成二羟基萘酸 {svg_1}. 这种来自沼泽红假单胞菌的细菌P450单加氧酶对三种羟基萘酸表现出氧化活性 {svg_2}. 表达CYP199A2的重组大肠杆菌菌株的完整细胞有效地催化了1-,3-和6-羟基-2-萘酸的区域选择性氧化,分别产生1,7-,3,7-和6,7-二羟基-萘酸 {svg_3}.

芳烃受体激动剂/拮抗剂

DHNA是一种细菌来源的代谢物,它与芳烃受体(AhR)结合,并在肠道中表现出抗炎活性 {svg_4}. 已发现DHNA和相关化合物可以作为AhR激动剂/拮抗剂 {svg_5}.

有机溶剂耐受性

已发现DHNA可以提高大肠杆菌对有机溶剂的耐受性 {svg_6} {svg_7}. 这使得它成为工业微生物学领域中一种有价值的化合物,在工业微生物学领域中,溶剂耐受性通常是一个关键因素 {svg_8} {svg_9}.

甲萘醌生物合成途径

DHNA是各种微生物中甲萘醌生物合成途径的中间体 {svg_10}. 据报道,它可以促进双歧杆菌的生长,从而改善人体的肠道环境 {svg_11}.

HIV-1整合酶抑制剂

据报道,DHNA的衍生物6,7-二羟基-2-萘酸对HIV-1整合酶具有抑制作用 {svg_12}. 这表明DHNA在抗病毒疗法开发中具有潜在的应用 {svg_13}.

酪氨酸激酶抑制剂

已发现DHNA的衍生物对pp60c-src酪氨酸激酶具有抑制作用 {svg_14}. 这表明DHNA及其衍生物可用于开发治疗与酪氨酸激酶活性异常相关的疾病的新疗法 {svg_15}.

工业应用

DHNA及其衍生物在许多工业应用中都有应用,包括染料和光学材料 {svg_16}. 这突出了DHNA作为一种化学化合物的多功能性 {svg_17}.

分析精度提高

DHNA用于提高高效液相色谱(HPLC)的分析精度 {svg_18}. 这使得它成为分析化学领域中一种有价值的化合物 {svg_19}.

作用机制

Target of Action

4,5-Dihydroxy-2-naphthoic acid (DHNA) primarily targets the AcrAB-TolC multidrug efflux pump in Escherichia coli . This pump plays a crucial role in the inherent organic solvent tolerance of E. coli . DHNA increases the expression level of this pump . It also targets the transcription activation proteins MarA, SoxS, and Rob, which control the expression of the marA/soxS/rob regulon genes, including acrAB and tolC .

Mode of Action

DHNA interacts with its targets to increase their expression levels . For instance, it increases the expression level of the AcrAB-TolC multidrug efflux pump . It also increases the promoter activity of marA and soxS .

Biochemical Pathways

DHNA is involved in the menaquinone biosynthetic pathway in various microorganisms . It is an intermediate in this pathway . It is also involved in the oxidation of hydroxynaphthoic acids . For instance, it is converted from 1-, 3-, and 6-hydroxy-2-naphthoic acids by the bacterial P450 monooxygenase CYP199A2 .

Pharmacokinetics

It is known that dhna is a bacterial-derived metabolite . Therefore, its absorption, distribution, metabolism, and excretion (ADME) properties may depend on the characteristics of the bacteria that produce it.

Result of Action

The action of DHNA results in increased organic solvent tolerance in E. coli . This is beneficial for the bioproduction of various valuable chemicals . DHNA also stimulates the growth of bifidobacteria , which can improve conditions in the human intestine .

Action Environment

The action, efficacy, and stability of DHNA can be influenced by environmental factors. For instance, the presence of organic solvents can affect the organic solvent tolerance of E. coli . .

属性

IUPAC Name |

4,5-dihydroxynaphthalene-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8O4/c12-8-3-1-2-6-4-7(11(14)15)5-9(13)10(6)8/h1-5,12-13H,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQACEHKQPSVTNR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CC(=CC(=C2C(=C1)O)O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Sodium (3S,5S)-7-oxo-4-oxa-1-azabicyclo[3.2.0]heptane-3-carboxylate](/img/structure/B599773.png)

![N-[2-amino-4-methoxy-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B599779.png)

![Benzyl 2-((tert-butoxycarbonyl)amino)-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B599788.png)